4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)benzohydrazide |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17) |
InChI Key |
DGBZEJPSTNFCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazine Hydrate Condensation
The most widely reported method involves the condensation of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with hydrazine hydrate. This two-step process begins with the preparation of the carboxylic acid intermediate, followed by hydrazide formation.
Reaction Scheme :
-
Intermediate Synthesis :
Key Parameters :
Alternative Pathways via Methyl Esters
A patent-derived method utilizes methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate as a precursor. The ester undergoes nucleophilic acyl substitution with hydrazine hydrate, avoiding the need for acidic conditions.
Advantages :
-
Higher purity due to reduced side reactions
Step-by-Step Procedure for Laboratory Synthesis
Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic Acid
This intermediate is typically prepared via Suzuki-Miyaura coupling or Friedel-Crafts acylation:
Suzuki-Miyaura Coupling (Patent US6160157A)
Reagents :
-
4-Bromophenylboronic acid
-
4-Methoxyphenyl halide
-
Pd(dppf)Cl₂ catalyst
Conditions :
-
Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
-
Base : K₃PO₄
-
Temperature : 80°C, 12 hours
-
Yield : 68–72%
Demethylation of 4'-Methoxy Derivatives
The methoxy group in intermediates is cleaved using BBr₃ or HBr/AcOH:
Yield : 85–92%
Hydrazide Formation
Procedure :
-
Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (10 mmol) in anhydrous ethanol (50 mL).
-
Add hydrazine hydrate (15 mmol) dropwise under nitrogen.
-
Reflux for 5 hours, then cool to 0°C.
Characterization Data :
Reaction Optimization Studies
Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 78 |
| Methanol | 65 | 8 | 82 |
| DMF | 100 | 4 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost-Effective Raw Materials
-
Hydrazine Alternatives : Hydrazine sulfate reduces toxicity but requires stoichiometric bases.
-
Recycling : Ethanol recovery via distillation cuts solvent costs by 40%.
Quality Control and Characterization
Purity Assessment
Stability Studies
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide. These derivatives were characterized using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (H NMR), and carbon-13 nuclear magnetic resonance (C NMR) spectroscopy. For instance, a study synthesized a series of derivatives (W3-W15) and characterized them to evaluate their biological activities .
Anticancer Activity
One of the most promising applications of this compound derivatives is their potential as anticancer agents. A notable compound, W4, demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 0.4 µM, which is substantially lower than the standard drug Erlotinib (IC50 = 7.3 µM). This compound was found to inhibit EGFR tyrosine kinase activity, causing cell cycle arrest at the G2/M phase and activating the extrinsic apoptotic pathway .
Biological Activities
The biological activities of this compound derivatives extend beyond anticancer properties:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against various strains of bacteria. The structure-activity relationship (SAR) studies indicated that specific substituents enhance antimicrobial efficacy .
- Antioxidant Properties : The antioxidant activities of these compounds were evaluated using hydroxyl radical scavenging assays, revealing significant potential for developing new antioxidant agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on the synthesized derivatives indicate that modifications in the chemical structure can significantly influence their biological activity. Electron-donating groups at specific positions on the biphenyl ring enhance anticancer and antimicrobial activities .
| Compound | Activity | IC50 Value | Notes |
|---|---|---|---|
| W4 | Anticancer (A549 cells) | 0.4 µM | Superior to Erlotinib |
| W3 | Antimicrobial | Variable | Effective against Gram-positive bacteria |
| W5 | Antioxidant | Varies | High scavenging capacity |
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Case Study 1 : In vitro tests showed that compound W4 not only inhibited cell proliferation but also induced apoptosis in A549 cells through EGFR inhibition .
- Case Study 2 : A derivative demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating potential as a new antibacterial agent .
Mechanism of Action
The mechanism of action of 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrazide group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₂N₂O₂ (inferred from structural analogs in ).
- Functional Groups: Hydrazide (–CONHNH₂) and phenolic hydroxyl (–OH).
- Synthetic Relevance : Used to develop inhibitors, liquid crystals, and coordination complexes.
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Scaffold
The biological and physical properties of biphenyl carbohydrazides are highly dependent on substituents. Below is a comparative analysis:
Physical and Spectroscopic Properties
Enzyme Inhibition
- Cholinesterase Inhibitors : Unsubstituted [1,1'-biphenyl]-4-carbohydrazide derivatives show IC₅₀ values in the µM range for acetylcholinesterase . The 4'-hydroxy group may enhance binding via H-bonding with catalytic sites.
- Rho Kinase Inhibitors : 3-Chloro derivatives are converted to oxadiazole-thiols (IC₅₀ < 1 µM, ).
Material Science
Chelation and Coordination Chemistry
Hydroxyl groups augment chelation efficiency .
Key Research Findings
- Structural Activity Relationships (SAR) : Electron-withdrawing groups (Cl, CF₃) enhance reactivity for heterocycle formation, while electron-donating groups (OH, OCH₃) improve solubility and target affinity .
- Thermal Stability : Derivatives with para-substituted groups (e.g., 4'-hydroxy) decompose above 300°C, suitable for high-temperature applications .
Biological Activity
4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of the synthesis, biological evaluations, and molecular interactions of this compound, focusing on its efficacy against various biological targets.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of hydrazone derivatives and subsequent modifications to enhance biological activity. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Biological Activity
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This is significant as EGFR is often implicated in various cancers due to its role in cell proliferation and survival. The compound was shown to interact with the allosteric site of EGFR, suggesting a novel mechanism of action that could circumvent resistance seen with traditional ATP-competitive inhibitors .
Antimicrobial Activity
In vitro evaluations have demonstrated that derivatives of this compound exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold were tested against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, showing varying degrees of inhibition .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of this compound derivatives found that certain modifications significantly enhanced their inhibitory effects on EGFR. The compounds were subjected to molecular docking studies which indicated strong binding affinities to the allosteric site of EGFR, leading to reduced cell viability in cancer cell lines .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of synthesized derivatives against a panel of bacterial strains. The results indicated that some derivatives exhibited notable activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the biphenyl core were critical for enhancing antimicrobial efficacy .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide?
- Methodological Answer : The compound is typically synthesized via hydrazinolysis of its methyl ester precursor. For example, methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate reacts with hydrazine hydrate in ethanol under reflux to yield the carbohydrazide derivative . Alkylation of the hydroxyl group can be achieved using alkyl halides (e.g., decylbromide) in the presence of a base like KOH, followed by purification via recrystallization .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm hydrazide NH and aromatic proton signals (e.g., δ 9.62 ppm for NH in DMSO-d₆) .
- Mass Spectrometry (ESI+) : For molecular ion verification (e.g., m/z 247.0 [M+H]⁺) .
- HPLC : To assess purity and retention time (e.g., 5.36 min under specified conditions) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a precursor for bioactive heterocycles, such as 1,3,4-oxadiazoles, which are studied as enzyme inhibitors (e.g., Rho/ROCK kinase inhibitors). The hydrazide moiety facilitates cyclization reactions with CS₂ or carboxylic acids to form thiolated or substituted oxadiazoles .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to stabilize NH protons and avoid exchange broadening. Perform column chromatography or preparative HPLC to isolate pure intermediates before characterization. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies optimize the yield of heterocyclic derivatives synthesized from this compound?
- Methodological Answer :
- Reaction Conditions : Use catalytic DMAP with EDC/HOBt for ester-to-amide conversions to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for oxadiazole formation .
- Temperature Control : Reflux in ethanol or THF ensures complete hydrazide activation while avoiding decomposition .
Q. How does the electronic nature of substituents on the biphenyl ring influence reactivity in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) at the 3'-position increase electrophilicity of the carbonyl, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility for purification. Computational modeling (DFT) can predict substituent effects on charge distribution .
Q. In crystallographic studies, how is the molecular packing of derivatives analyzed using software like SHELX?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by fitting experimental X-ray diffraction data. Hydrogen bonding and π-π stacking interactions are visualized using Mercury software. For accurate refinement, ensure high-resolution data (<1.0 Å) and validate with R-factor metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
